

# An In-depth Technical Guide to AST5902 Mesylate: A Potent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | AST5902 mesylate |           |
| Cat. No.:            | B15612647        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AST5902, primarily available and studied as its trimesylate salt, is a significant metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2][3][4] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of AST5902, with a focus on its role as a potent antineoplastic agent. It is intended to serve as a technical resource for researchers and professionals involved in oncology drug discovery and development. While the term "AST5902 mesylate" is used, the preponderance of available scientific literature and supplier information refers to the "trimesylate" salt form. This guide will therefore focus on the well-characterized AST5902 trimesylate.

### **Chemical Structure and Properties**

AST5902 is the N-desmethyl metabolite of Alflutinib, meaning it is structurally similar to its parent compound. The key chemical and physical properties of AST5902 trimesylate are summarized in the table below. This information is critical for its handling, formulation, and interpretation of experimental results.



| Property           | Value                                                                                                                                                                                            | Reference |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name      | N-(5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-2-<br>{methyl[2-<br>(methylamino)ethyl]amino}-6-<br>(2,2,2-trifluoroethoxy)pyridin-3-<br>yl)prop-2-enamide;<br>tris(methanesulfonic acid) | [3]       |
| Molecular Formula  | C30H41F3N8O11S3                                                                                                                                                                                  | [3][4]    |
| Molecular Weight   | 842.88 g/mol                                                                                                                                                                                     | [2][3]    |
| CAS Number         | 2929417-90-1                                                                                                                                                                                     | [3][4]    |
| SMILES             | CNCCN(C)C1=NC(OCC(F)  (F)F)=C(C=C1NC(=O)C=C)NC  1N=CC=C(N=1)C1=CN(C)C2=  CC=CC=C21.CS(O)  (=O)=O.CS(O)(=O)=O.CS(O)  (=O)=O                                                                       | [3]       |
| InChIKey           | KRCDPFVVSHJNOV-<br>UHFFFAOYSA-N                                                                                                                                                                  | [3]       |
| Solubility         | DMSO: 50 mg/mL (59.32 mM)                                                                                                                                                                        | [2][3]    |
| Water: 100 mg/mL   | [2]                                                                                                                                                                                              |           |
| Ethanol: Insoluble | [2]                                                                                                                                                                                              | _         |
| Storage            | Store at -20°C                                                                                                                                                                                   | [4]       |

# Mechanism of Action: Targeting the EGFR Signaling Pathway

AST5902 functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in the signaling pathways that drive the growth and proliferation of cancer cells, particularly in non-small cell lung cancer (NSCLC). EGFR is a receptor tyrosine kinase that,







upon activation by its ligands (like EGF), initiates a cascade of downstream signaling events. Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell division.

The primary signaling pathways downstream of EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both of these pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, and angiogenesis. AST5902, like its parent compound Alflutinib, is designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signals and inhibiting cancer cell growth.





Click to download full resolution via product page

Diagram 1: Simplified EGFR Signaling Pathway and the inhibitory action of AST5902.



### **In Vitro Potency**

The anti-cancer activity of AST5902 has been demonstrated in preclinical studies. A key measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.

| Cell Line | EGFR Mutation<br>Status | Alflutinib IC50 (nM) | AST5902 IC50 (nM) |
|-----------|-------------------------|----------------------|-------------------|
| H1975     | L858R/T790M             | 10.3 ± 2.7           | 17.5 ± 0.1        |

## Experimental Protocols Determination of IC50 in H1975 Cells

The following protocol provides a general framework for determining the IC50 value of AST5902 in the H1975 non-small cell lung cancer cell line, which harbors the EGFR L858R and T790M mutations. This assay is crucial for assessing the compound's potency against resistant forms of EGFR.

- 1. Cell Culture and Seeding:
- Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed the cells into 96-well plates at a density of 3,000 to 5,000 cells per well in 100  $\mu$ L of culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.
- 2. Compound Preparation and Treatment:
- Prepare a stock solution of AST5902 trimesylate in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., from 1 nM to 10  $\mu$ M). Ensure the final DMSO concentration in all wells



is consistent and non-toxic (typically  $\leq 0.1\%$ ).

- Remove the medium from the wells and add 100  $\mu$ L of the medium containing the various concentrations of AST5902. Include wells with medium and DMSO only as a vehicle control.
- Incubate the plates for 72 hours.
- 3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
- After the incubation period, assess cell viability. For an MTT assay:
  - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  - Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
  - Measure the absorbance at 490 nm using a microplate reader.
- For a CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus indicative of cell viability.
- 4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of viability against the logarithm of the AST5902 concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. AST5902 (trimesylate) Immunomart [immunomart.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to AST5902 Mesylate: A
  Potent EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15612647#ast5902-mesylate-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com